molecular formula C15H21N5OS B5824105 N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No.: B5824105
M. Wt: 319.4 g/mol
InChI Key: LHPAAMYCNNALTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as TATB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TATB is a tetrazole-based compound that has been synthesized using several methods.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of key enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of key proteins involved in cancer cell proliferation. This compound has also been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, including CDKs and GSK-3.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments, including its high energy density, thermal stability, and ease of synthesis. However, this compound is also highly reactive and can be difficult to handle in the lab. It is also toxic and must be handled with care.

Future Directions

There are several future directions for N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide research. One area of research is the development of this compound-based materials for use in energy storage and conversion devices. Another area of research is the development of this compound-based anti-cancer agents with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has been extensively studied for its potential applications in chemistry, materials science, and medicine. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of key proteins involved in cancer cell proliferation. This compound has several advantages for lab experiments, including its high energy density, thermal stability, and ease of synthesis. However, this compound is also highly reactive and can be difficult to handle in the lab. There are several future directions for this compound research, including the development of this compound-based materials and anti-cancer agents with improved efficacy and reduced toxicity.

Synthesis Methods

N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide can be synthesized using several methods. One of the most common methods involves the reaction of tert-butylthiol with 5-mercapto-1H-tetrazole in the presence of a base to form tert-butyl 2-mercaptobenzothiazole. This intermediate product is then reacted with chloroacetyl chloride to form this compound.

Scientific Research Applications

N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential applications in various fields, including chemistry, materials science, and medicine. In chemistry, this compound has been used as a building block for the synthesis of various compounds, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In materials science, this compound has been used as an energetic material due to its high energy density and thermal stability. It has also been used as a sensitizer for explosives and as a binder for rocket propellants.
In medicine, this compound has been studied for its potential applications as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of key proteins involved in cancer cell proliferation.

Properties

IUPAC Name

N-tert-butyl-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-10-7-6-8-11(2)13(10)20-14(17-18-19-20)22-9-12(21)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPAAMYCNNALTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.